1H-pyrrole-2-sulfonic acid

Description

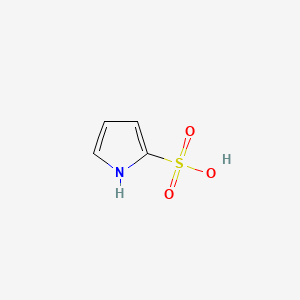

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c6-9(7,8)4-2-1-3-5-4/h1-3,5H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQCQCXUVZBOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233923 | |

| Record name | 1H-Pyrrole-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84864-63-1 | |

| Record name | 1H-Pyrrole-2-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84864-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084864631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrole-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-PYRROLE-2-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6H8QR2EY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Pyrrole-2-Sulfonic Acid: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 1H-pyrrole-2-sulfonic acid, a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, structural features, synthesis, reactivity, and key applications of this important molecule.

Introduction: The Significance of a Functionalized Pyrrole

This compound (CAS No. 84864-63-1) is an organic compound featuring a five-membered aromatic pyrrole ring substituted with a sulfonic acid group at the 2-position.[1][2] This substitution profoundly influences the electronic and physical properties of the parent pyrrole molecule, rendering it a valuable intermediate and building block in a variety of chemical syntheses.[3] The presence of the strongly electron-withdrawing and acidic sulfonic acid group deactivates the typically electron-rich pyrrole ring, altering its reactivity profile and enhancing its water solubility.[1][3] These characteristics open up unique synthetic pathways and applications, particularly in the realms of medicinal chemistry and materials science.[3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the planar, aromatic pyrrole ring directly bonded to a tetrahedral sulfur atom of the sulfonic acid moiety.

Figure 1: 2D structure of this compound.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅NO₃S | [2] |

| Molecular Weight | 147.15 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water | [2] |

| Acidity (pKa) | Data not available | |

| Melting Point | Data not available |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic sulfonation of pyrrole.[1] Due to the high reactivity of the pyrrole ring and its susceptibility to polymerization under strongly acidic conditions, harsh sulfonating agents like fuming sulfuric acid are generally avoided. The preferred reagent is the milder sulfur trioxide-pyridine complex (SO₃·py).[1][5]

Figure 2: General workflow for the synthesis of this compound.

Causality Behind Experimental Choices

The choice of the sulfur trioxide-pyridine complex is critical. Sulfur trioxide is the active electrophile, but its high reactivity can lead to uncontrolled reactions and degradation of the pyrrole ring. Pyridine serves a dual purpose: it acts as a solvent and moderates the reactivity of SO₃ by forming a stable, less electrophilic complex. This controlled delivery of the sulfonating agent favors the desired monosulfonation and minimizes side reactions. The reaction temperature is also a key parameter; carrying out the reaction at elevated temperatures (e.g., 100°C) provides the necessary activation energy for the sulfonation to proceed at a reasonable rate.

Detailed Experimental Protocol: Sulfonation of Pyrrole

Materials:

-

Pyrrole (freshly distilled)

-

Sulfur trioxide-pyridine complex

-

Pyridine (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve freshly distilled pyrrole in a minimal amount of anhydrous pyridine.

-

To this solution, add the sulfur trioxide-pyridine complex portion-wise with stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of ice-cold water and acidify with concentrated hydrochloric acid.

-

The product can be isolated by various methods, including precipitation and filtration, or by extraction into a suitable organic solvent after neutralization.

-

Purification can be achieved by recrystallization from a suitable solvent system.

Self-Validating System: The purity of the synthesized this compound should be confirmed using standard analytical techniques. The expected spectroscopic data are outlined in the following section.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Three signals in the aromatic region corresponding to the protons on the pyrrole ring. The electron-withdrawing sulfonic acid group will cause a downfield shift of these protons compared to unsubstituted pyrrole. A broad singlet for the N-H proton and a broad singlet for the acidic proton of the -SO₃H group, which may exchange with solvent protons. |

| ¹³C NMR | Four signals corresponding to the four carbon atoms of the pyrrole ring. The carbon atom attached to the sulfonic acid group (C2) will be significantly deshielded and appear at a higher chemical shift. |

| IR Spectroscopy | Characteristic strong S=O stretching vibrations in the region of 1350–1120 cm⁻¹. A broad O-H stretching band from the sulfonic acid group around 3000 cm⁻¹. N-H stretching vibration of the pyrrole ring around 3400 cm⁻¹. C-H and C=C stretching and bending vibrations of the pyrrole ring. |

| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z = 147. A prominent peak corresponding to the loss of SO₃ (m/z = 67). |

Reactivity of this compound

The presence of the sulfonic acid group at the 2-position significantly modifies the reactivity of the pyrrole ring.

Electrophilic Substitution

The sulfonic acid group is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack.[3] This deactivation makes electrophilic substitution reactions on this compound more challenging compared to unsubstituted pyrrole. The directing effect of the sulfonic acid group channels incoming electrophiles primarily to the C4 and C5 positions.[3]

Figure 3: Preferred sites of electrophilic attack on this compound.

Nucleophilic Substitution

Direct nucleophilic substitution on the electron-rich pyrrole ring is generally difficult. However, the sulfonic acid group itself can undergo nucleophilic substitution at the sulfur atom. For instance, conversion of the sulfonic acid to a sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride creates a much more reactive electrophilic center. This sulfonyl chloride can then readily react with various nucleophiles (e.g., amines, alcohols) to form sulfonamides and sulfonate esters, respectively.[1]

Applications in Research and Development

This compound and its derivatives are valuable compounds in several areas of research and development.

Organic Synthesis

It serves as a versatile building block for the synthesis of more complex substituted pyrroles. The sulfonic acid group can be used as a directing group and can also be removed under certain conditions, allowing for the introduction of other functionalities.

Materials Science

The incorporation of the sulfonic acid group into pyrrole-based polymers can enhance their properties, such as conductivity and solubility. These functionalized polymers have potential applications in sensors, electronic devices, and as ion-exchange resins.[3]

Medicinal Chemistry and Drug Development

The pyrrole scaffold is a common motif in many biologically active compounds and approved drugs.[6] While specific drugs directly derived from this compound are not prominently documented, its derivatives, particularly sulfonamides, are of significant interest in drug discovery. Pyrrole sulfonamide derivatives have been investigated as potential therapeutic agents, including as gastric acid secretion inhibitors (potassium-competitive acid blockers, P-CABs).[7] The ability to readily synthesize a variety of sulfonamides from this compound makes it a valuable starting material for creating libraries of compounds for biological screening.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on its structure and the properties of related compounds like pyrrole and other sulfonic acids, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Hazards: The compound is expected to be acidic and may cause skin and eye irritation or burns upon contact. Inhalation of dust may cause respiratory tract irritation.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.

For detailed safety information, it is always recommended to consult the supplier's safety data sheet for the specific product being used. The safety data for pyrrole, a starting material, indicates that it is a flammable liquid and is toxic if swallowed or inhaled, and can cause serious eye damage.[8]

Conclusion

This compound is a functionalized heterocyclic compound with a unique set of chemical and physical properties. Its synthesis via the controlled sulfonation of pyrrole provides access to a versatile building block for organic synthesis, materials science, and medicinal chemistry. The interplay between the aromatic pyrrole ring and the electron-withdrawing sulfonic acid group governs its reactivity, offering opportunities for the creation of diverse and complex molecular architectures. As research into novel therapeutics and advanced materials continues, the utility of this compound and its derivatives is likely to expand, solidifying its role as a valuable tool for chemical innovation.

References

Sources

- 1. This compound|84864-63-1|C4H5NO3S [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. WO2016119505A1 - Pyrrole sulfonyl derivative, and preparation method and medical use thereof - Google Patents [patents.google.com]

- 4. 1H-pyrrole-2-sulphonic acid | C4H5NO3S | CID 3020184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. US20150307449A1 - Pyrrole sulfonamide derivative, preparation method for same, and medical application thereof - Google Patents [patents.google.com]

- 8. fishersci.de [fishersci.de]

An In-Depth Technical Guide to the Synthesis of 1H-Pyrrole-2-Sulfonic Acid from Pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1H-pyrrole-2-sulfonic acid from pyrrole, a key intermediate in medicinal chemistry and materials science.[1] The primary focus is on the direct sulfonation of pyrrole using the sulfur trioxide-pyridine complex, a widely employed yet mechanistically nuanced reaction. This document delves into the underlying chemical principles, offers a detailed experimental protocol, and addresses the critical issue of regioselectivity, providing a balanced perspective based on current scientific understanding. The guide is structured to equip researchers with the necessary knowledge to not only successfully synthesize the target compound but also to understand the factors that govern the reaction's outcome.

Introduction: The Significance of this compound

The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active molecules and functional materials.[2] The introduction of a sulfonic acid group at the 2-position of the pyrrole ring imparts unique physicochemical properties, including increased aqueous solubility and the ability to serve as a versatile synthetic handle for further molecular elaboration.[1] Consequently, this compound is a valuable building block in the development of novel pharmaceuticals and advanced materials. Its applications span from the synthesis of enzyme inhibitors to the creation of conductive polymers.[1]

The Synthetic Challenge: Navigating the Reactivity of Pyrrole

Pyrrole is an electron-rich aromatic heterocycle that is highly susceptible to electrophilic attack. This inherent reactivity, while advantageous for many transformations, also presents a significant challenge: the propensity of the pyrrole ring to undergo polymerization under acidic conditions. Therefore, the choice of sulfonating agent and reaction conditions is paramount to achieving a successful and high-yielding synthesis of this compound.

The use of harsh sulfonating agents, such as fuming sulfuric acid, is generally avoided due to the rapid degradation of the pyrrole starting material. The sulfur trioxide-pyridine complex (Py·SO₃) has emerged as the reagent of choice for this transformation.[3][4] This complex serves as a milder, more controlled source of the electrophile, sulfur trioxide, thereby minimizing unwanted side reactions.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This protocol is a composite of established methodologies and should be performed with strict adherence to safety guidelines in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| Pyrrole | C₄H₅N | 67.09 | (Specify quantity) | Reagent Grade, freshly distilled |

| Sulfur Trioxide-Pyridine Complex | C₅H₅NSO₃ | 159.16 | (Specify quantity) | ≥97% |

| Pyridine | C₅H₅N | 79.10 | (Specify volume) | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | (Specify volume) | Anhydrous |

| Deionized Water | H₂O | 18.02 | (Specify volume) |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add freshly distilled pyrrole followed by anhydrous pyridine.

-

Addition of Sulfonating Agent: While stirring the solution under a nitrogen atmosphere, add the sulfur trioxide-pyridine complex portion-wise over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 90-100°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. A precipitate may form. Slowly add the reaction mixture to a beaker containing ice-cold deionized water with vigorous stirring.

-

Isolation of the Product: The aqueous solution is then treated with a suitable base (e.g., sodium carbonate) to neutralize any excess acid. The product can be isolated as its salt or carefully acidified to precipitate the free sulfonic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. The purified product should be dried under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring.

-

¹³C NMR: The carbon NMR spectrum will provide characteristic peaks for the carbon atoms of the pyrrole ring and the sulfonic acid group.

-

FTIR: The infrared spectrum should display characteristic absorption bands for the N-H stretch, S=O stretching of the sulfonic acid group, and C-N stretching of the pyrrole ring.[1]

Mechanistic Insights and the Regioselectivity Debate

The sulfonation of pyrrole is a classic example of an electrophilic aromatic substitution reaction. The generally accepted mechanism involves the attack of the electron-rich pyrrole ring on the electrophilic sulfur trioxide.

The Reaction Pathway

Caption: Generalized workflow for the sulfonation of pyrrole.

The Question of Regioselectivity: 2- vs. 3-Substitution

Textbook examples of electrophilic substitution on pyrrole typically show a preference for substitution at the 2-position. This is attributed to the greater stabilization of the positive charge in the resulting Wheland intermediate through resonance. However, recent computational studies and some experimental evidence have challenged this simple model for the sulfonation of pyrrole with the sulfur trioxide-pyridine complex.[5][6]

Some research suggests that the sulfonation of pyrrole and its derivatives with the Py·SO₃ complex can lead to the formation of the 3-sulfonated isomer as the major product.[5] This has led to a discussion about the kinetic versus thermodynamic control of the reaction.

-

Kinetic Control: At lower temperatures, the reaction is likely under kinetic control, favoring the formation of the product that is formed faster. The attack at the 2-position generally has a lower activation energy, leading to the 2-sulfonic acid as the kinetic product.

-

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can become reversible, allowing for equilibration to the most stable product. Computational studies suggest that 1H-pyrrole-3-sulfonic acid is thermodynamically more stable than the 2-isomer.[6] This could explain the formation of the 3-substituted product under certain conditions.

Caption: Kinetic vs. Thermodynamic control in pyrrole sulfonation.

This ongoing discussion highlights the importance of careful reaction control and thorough product characterization. Researchers should be aware that the regiochemical outcome of pyrrole sulfonation may not be as straightforward as commonly portrayed and may be influenced by subtle changes in reaction conditions.

Safety Considerations

-

Pyrrole: Pyrrole is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.

-

Sulfur Trioxide-Pyridine Complex: This reagent is corrosive and a strong irritant. It reacts with water to release heat and toxic fumes.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from pyrrole using the sulfur trioxide-pyridine complex is a valuable and widely used transformation. However, a deep understanding of the underlying principles, including the nuanced issue of regioselectivity, is crucial for obtaining the desired product in high yield and purity. This guide has provided a detailed experimental protocol, shed light on the mechanistic debate, and emphasized the importance of safety. By leveraging this knowledge, researchers can confidently approach the synthesis of this important building block for their drug discovery and materials science endeavors.

References

-

Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available at: [Link]

-

Belen'kii, L. I., Nesterov, I. D., & Chuvylkin, N. D. (2015). Quantum chemical studies of sulfonation of pyrrole with pyridine sulfur trioxide. Russian Chemical Bulletin, 64(6), 1347-1354. Available at: [Link]

-

Cornella, J., et al. (2023). Preparation of Pyrylium tetrafluoroborate (Pyry-BF4). Organic Syntheses, 100, 361-381. Available at: [Link]

-

Chuvylkin, N. D., Nesterov, I. D., & Belen'kii, L. I. (2007). The sulfonation of pyrrole: Choice of relevant computational procedure for quantum chemical analysis of positional orientation. Russian Chemical Bulletin, 56(8), 1563-1568. Available at: [Link]

-

PubChem. (n.d.). 1H-pyrrole-2-sulphonic acid. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. Retrieved from [Link]

Sources

- 1. This compound|84864-63-1|C4H5NO3S [benchchem.com]

- 2. Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate - American Chemical Society [acs.digitellinc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data of 1H-pyrrole-2-sulfonic acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1H-pyrrole-2-sulfonic acid, a key heterocyclic compound in organic synthesis and drug development. Aimed at researchers, scientists, and professionals in the field, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for this molecule. By examining the influence of the sulfonic acid moiety on the pyrrole ring's electronic environment, this guide offers predictive insights into its spectral characteristics. Detailed experimental protocols, data interpretation, and visual aids are included to facilitate a deeper understanding and practical application of this knowledge in a laboratory setting.

Introduction

This compound (C₄H₅NO₃S) is a fascinating heterocyclic compound that marries the electron-rich aromaticity of a pyrrole ring with the potent electron-withdrawing and acidic nature of a sulfonic acid group.[1] This unique combination of functional groups imparts distinct chemical properties that are of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a common motif in pharmacologically active molecules, and the introduction of a sulfonic acid group can modulate properties such as solubility, acidity, and intermolecular interactions.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide will provide a detailed exploration of its ¹H NMR, ¹³C NMR, and IR spectra, explaining the underlying principles that govern the observed spectral features.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound is foundational to interpreting its spectroscopic data. The sulfonic acid group at the C2 position acts as a strong electron-withdrawing group, significantly influencing the electron density distribution within the pyrrole ring. This electronic perturbation is the primary determinant of the chemical shifts observed in its NMR spectra and the vibrational frequencies in its IR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of each atom.

Predicted ¹H NMR Spectrum

The electron-withdrawing sulfonic acid group at C2 is expected to deshield the protons on the pyrrole ring, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyrrole. The predicted chemical shifts and coupling constants are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.0 - 7.2 | dd | J(H3-H4) ≈ 3.5, J(H3-H5) ≈ 1.5 |

| H-4 | 6.3 - 6.5 | t | J(H4-H3) ≈ 3.5, J(H4-H5) ≈ 3.5 |

| H-5 | 6.8 - 7.0 | dd | J(H5-H4) ≈ 3.5, J(H5-H3) ≈ 1.5 |

| N-H | 8.5 - 9.5 | br s | - |

| SO₃-H | 10.0 - 12.0 | br s | - |

Causality behind Predictions:

-

Deshielding Effect: The -SO₃H group inductively withdraws electron density from the pyrrole ring, with the most significant effect at the adjacent C3 and C5 positions. This leads to a downfield shift for H-3 and H-5 compared to unsubstituted pyrrole (where H-2/H-5 are at ~6.68 ppm and H-3/H-4 are at ~6.22 ppm).

-

Coupling Constants: The expected coupling constants are based on typical values for pyrrole systems. The larger coupling between adjacent protons (H-3 and H-4; H-4 and H-5) results in a triplet-like appearance for H-4, while the smaller long-range coupling between H-3 and H-5 leads to doublets of doublets for these protons.

-

Exchangeable Protons: The N-H and SO₃-H protons are acidic and will likely appear as broad singlets due to chemical exchange with the solvent and each other. Their chemical shifts are highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The electron-withdrawing effect of the sulfonic acid group also influences the ¹³C NMR spectrum. The carbon atom directly attached to the sulfonic acid group (C-2) is expected to be significantly deshielded.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 135 - 140 |

| C-3 | 115 - 120 |

| C-4 | 110 - 115 |

| C-5 | 125 - 130 |

Causality behind Predictions:

-

Direct Substitution Effect: The C-2 carbon, being directly bonded to the electronegative sulfur atom of the sulfonic acid group, will experience the strongest deshielding effect, resulting in a significant downfield shift.

-

Resonance and Inductive Effects: The electron-withdrawing nature of the -SO₃H group reduces the electron density at C-3 and C-5 through resonance and inductive effects, leading to their downfield shifts compared to unsubstituted pyrrole. C-4 is also affected, but to a lesser extent.

Experimental Protocol for NMR Spectroscopy

A detailed, self-validating protocol for acquiring high-quality NMR spectra of this compound is provided below.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup (400 MHz NMR Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. A good shim will result in a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16 (adjust as needed for signal-to-noise)

-

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Caption: Standard workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and S=O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretch |

| 3150 - 3000 | Medium | Aromatic C-H stretch |

| 2900 - 2500 | Broad | O-H stretch (of SO₃H, hydrogen-bonded) |

| 1600 - 1450 | Medium | C=C stretching in pyrrole ring |

| 1350 - 1250 | Strong | Asymmetric S=O stretch |

| 1180 - 1100 | Strong | Symmetric S=O stretch |

| 1080 - 1020 | Strong | S-O stretch |

Causality behind Predictions:

-

N-H and O-H Stretching: The N-H stretch of the pyrrole ring typically appears as a broad band in the 3400-3200 cm⁻¹ region. The O-H stretch of the sulfonic acid group is expected to be very broad and shifted to lower wavenumbers due to strong intermolecular hydrogen bonding.

-

S=O Stretching: The most characteristic bands for the sulfonic acid group are the strong asymmetric and symmetric S=O stretching vibrations, which are expected in the 1350-1250 cm⁻¹ and 1180-1100 cm⁻¹ regions, respectively.[1]

-

Pyrrole Ring Vibrations: The C=C stretching vibrations of the pyrrole ring will give rise to medium intensity bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of this compound powder directly onto the center of the ATR crystal.

-

-

Pressure Application:

-

Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Spectrum Acquisition:

-

Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

-

Data Analysis:

-

Identify and label the major absorption bands and compare them to the predicted values and literature data for similar compounds.

-

Caption: Workflow for ATR-FTIR data acquisition.

Conclusion

The spectroscopic data of this compound are highly informative and directly reflect its unique molecular structure. The potent electron-withdrawing nature of the sulfonic acid group profoundly influences the chemical environment of the pyrrole ring, leading to predictable and interpretable shifts in its NMR and IR spectra. This guide has provided a detailed, predictive analysis of these spectral features, grounded in the fundamental principles of spectroscopy and supported by data from related compounds. The experimental protocols outlined herein offer a robust framework for obtaining high-quality data, enabling researchers to confidently identify and characterize this important molecule in their own laboratories.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Solubility and stability of 1H-pyrrole-2-sulfonic acid

An In-Depth Technical Guide to the Solubility and Stability of 1H-Pyrrole-2-Sulfonic Acid

Abstract

This compound (CAS: 84864-63-1) is a heterocyclic building block of increasing importance in medicinal chemistry, organic synthesis, and materials science.[1][2] Its unique structure, featuring an electron-rich pyrrole ring functionalized with a strongly acidic and electron-withdrawing sulfonic acid group, imparts distinct physicochemical properties that govern its utility.[1] This technical guide provides a comprehensive analysis of the solubility and stability of this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The causality behind experimental design is emphasized to equip the reader with a robust framework for handling, formulating, and analyzing this versatile compound.

Core Physicochemical & Structural Characteristics

This compound is an organic compound featuring a five-membered pyrrole ring substituted at the C2 position with a sulfonic acid (-SO₃H) group.[2] This substitution is paramount as it fundamentally alters the properties of the parent pyrrole molecule.

-

Electronic Effects: The sulfonic acid group is powerfully electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole.[1] This deactivation makes the ring less nucleophilic but also directs further electrophilic substitutions primarily to the C4 and C5 positions.[1]

-

Acidity & Polarity: The -SO₃H group is strongly acidic and highly polar. This feature dominates the compound's solubility profile, rendering it soluble in aqueous and polar solvents.[2]

Key Properties:

-

Molecular Formula: C₄H₅NO₃S[3]

-

Molecular Weight: 147.15 g/mol [3]

-

Appearance: Typically a white to off-white solid.[2]

Solubility Profile

The solubility of a compound is a critical parameter for its application in synthesis, formulation, and biological assays. The dual nature of this compound—a non-polar aromatic ring and a highly polar sulfonic acid group—results in a nuanced solubility profile.

Theoretical Basis of Solubility

The high solubility in polar solvents is driven by the ability of the sulfonic acid group to engage in strong hydrogen bonding with solvent molecules and to ionize, forming the sulfonate anion (-SO₃⁻). In aqueous media, this ionization is significant, leading to strong ion-dipole interactions with water molecules. Conversely, the pyrrole ring itself is non-polar, which allows for some solubility in less polar organic solvents that can interact via van der Waals forces.[4]

Solubility in Common Solvents

The following table summarizes the expected solubility of this compound based on its structural characteristics.

| Solvent Class | Example Solvents | Expected Solubility | Causality |

| Polar Protic | Water, Methanol, Ethanol | High | The sulfonic acid group's ability to ionize and form strong hydrogen bonds with the solvent's hydroxyl groups is the primary driver.[2] |

| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents can accept hydrogen bonds and have high dielectric constants, which can solvate the ionized sulfonate group effectively. |

| Non-Polar | Toluene, Hexane | Low to Insoluble | The high polarity of the sulfonic acid group is incompatible with the non-polar nature of these solvents, leading to poor solvation. |

| Ethers | Diethyl Ether, THF | Low | While ethers have some polarity, they are poor hydrogen bond donors and cannot effectively solvate the highly polar functional group.[4] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method (OECD Guideline 105) for determining aqueous solubility, a cornerstone for regulatory and formulation studies.

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Expert Insight: A preliminary kinetic study is advised to determine the time required to reach a plateau in concentration, ensuring true equilibrium is measured.

-

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 24 hours to permit the undissolved solid to settle. Alternatively, centrifuge the samples to expedite separation.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5]

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Stability Profile & Forced Degradation

Understanding the chemical stability of a molecule is critical for determining its shelf-life, storage conditions, and potential degradation products.[6] Forced degradation (or stress testing) is an essential component of this process, mandated by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods.[7][8]

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] Degradation beyond this level can lead to secondary and tertiary degradants, complicating the analysis of primary pathways.[7]

Caption: Workflow for developing a stability-indicating analytical method.

Protocol: Forced Degradation Study

This protocol provides a generalized workflow. Specific concentrations and temperatures may need to be optimized based on the compound's reactivity.

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like water or methanol.[7]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[6][7] Heat at a controlled temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[6][7] Treat under similar temperature and time conditions as acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[6] Typically, this is performed at room temperature due to the high reactivity of peroxide.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80-100°C) in a calibrated oven.

-

Photostability: Expose the solid compound and stock solution to a controlled light source that combines UV and visible light, as specified in ICH Q1B guidelines.[7] A dark control sample must be run in parallel.

-

-

Sample Quenching: After exposure, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-PDA) to determine the percentage of remaining parent compound and to profile the degradation products.

Predicted Stability & Degradation Pathways

The stability of this compound is dictated by the reactivity of both the pyrrole ring and the C-S bond.

-

Hydrolytic Stability: The C-S bond in aromatic sulfonic acids can be susceptible to cleavage under harsh acidic conditions and high temperatures, a reaction known as desulfonation.[1] This is a reversible process that would regenerate the parent pyrrole. Basic conditions are generally not expected to cleave the C-S bond.

-

Oxidative Stability: Pyrrole rings are electron-rich and can be susceptible to oxidation.[9] Exposure to oxidative agents like H₂O₂ may lead to ring-opening or polymerization, often indicated by a change in color from pale yellow to dark orange or black.[9] This is likely the primary degradation pathway under ambient, aerobic conditions.

-

Thermal & Photostability: As a solid, the compound is expected to be relatively stable. However, in solution, both heat and light can provide the energy to initiate oxidative degradation or polymerization, especially in the presence of impurities.

Caption: Postulated degradation pathways for this compound.

Summary of Expected Stability

| Stress Condition | Expected Stability | Likely Degradation Products/Observations |

| Acidic (0.1 M HCl, 80°C) | Potentially Labile | Desulfonation to form pyrrole. |

| Basic (0.1 M NaOH, 80°C) | Likely Stable | Minimal degradation expected. |

| Oxidative (3% H₂O₂, RT) | Labile | Ring-opened products, polymers; color change.[9] |

| Thermal (Solid, 100°C) | Likely Stable | Minimal degradation. |

| Photolytic (ICH Q1B) | Potentially Labile | Oxidized products, polymers. |

Analytical Methodologies for Quantification

A robust analytical method is required to accurately quantify this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

-

Technique: Reversed-phase HPLC with UV detection (HPLC-UV/PDA).

-

Causality: The high polarity of the compound makes it challenging to retain on standard C18 columns. Therefore, ion-pair chromatography is often the most effective approach. An ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) is added to the mobile phase to form a neutral complex with the sulfonate anion, which can then be retained and separated on the non-polar stationary phase.[1] Alternatively, an acidic mobile phase can be used to suppress the ionization of the sulfonic acid group, increasing its retention.

-

Detection: The pyrrole ring is a chromophore, making UV detection suitable. A Photo-Diode Array (PDA) detector is highly recommended as it can assess peak purity, which is crucial for a stability-indicating method.[8]

Example HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good efficiency. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an acidifier to suppress ionization and as a weak ion-pairing agent. |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic modifier to elute the compound. |

| Gradient | 5% to 95% B over 15 minutes | A gradient is used to ensure elution of the parent compound and any potential degradants with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | PDA Detector, 220-280 nm | Wavelength selection based on the UV absorbance spectrum of the pyrrole ring. |

| Injection Volume | 10 µL | Standard volume to avoid column overload. |

Conclusion and Recommendations

This compound is a highly polar molecule with excellent solubility in aqueous and polar organic solvents. Its stability is primarily challenged by oxidative conditions, which can lead to polymerization and discoloration, and by harsh acidic conditions that may cause desulfonation. For research and development, the following best practices are recommended:

-

Storage: Store the solid compound in a well-sealed container, protected from light and moisture, under inert atmosphere if possible. Solutions should be freshly prepared and protected from light.

-

Formulation: The high aqueous solubility makes it suitable for aqueous formulations. However, the potential for oxidative degradation suggests that the inclusion of antioxidants and protection from light may be necessary for long-term stability.

-

Analysis: A validated, stability-indicating HPLC method, likely employing an acidic mobile phase or an ion-pairing agent, is essential for accurate quantification and impurity profiling.

By understanding these fundamental properties, researchers can effectively utilize this compound, ensuring the integrity of their experiments and the quality of their results.

References

-

MedCrave online. Forced Degradation Studies. (2016-12-14). [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

PubMed. Mechanochemical degradation of aromatic sulfonic acids. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

PubChem - NIH. 1H-pyrrole-2-sulphonic acid | C4H5NO3S | CID 3020184. [Link]

-

PubMed. Degradation of p-toluenesulphonic acid via sidechain oxidation, desulphonation and meta ring cleavage in Pseudomonas (Comamonas) testosteroni T-2. [Link]

-

PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

-

PubChem - NIH. Pyrrole | C4H5N | CID 8027. [Link]

-

MDPI. A Highly Sensitive RP HPLC-PDA Analytical Method for. (2024-11-10). [Link]

-

RSC Publishing. Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions. [Link]

-

Chemistry Stack Exchange. What is the degradation mechanism of pyrrole?. (2015-08-04). [Link]

-

BIOSYNCE. What is the solubility of pyrrole in different solvents?. (2025-06-16). [Link]

Sources

- 1. This compound|84864-63-1|C4H5NO3S [benchchem.com]

- 2. CAS 84864-63-1: this compound | CymitQuimica [cymitquimica.com]

- 3. 1H-pyrrole-2-sulphonic acid | C4H5NO3S | CID 3020184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. onyxipca.com [onyxipca.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Sulfonic Acid Group on the Pyrrole Ring: A Technical Guide to its Electronic and Steric Influence

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile reactivity and biological significance.[1][2] The introduction of a sulfonic acid (-SO₃H) group onto this heterocyclic core dramatically alters its physicochemical properties, presenting both challenges and opportunities for researchers and drug development professionals. This in-depth technical guide elucidates the profound electronic and steric effects of the sulfonic acid moiety on the pyrrole ring. We will explore its influence on reactivity, regioselectivity of further substitutions, and spectroscopic characteristics. Furthermore, this guide provides detailed experimental protocols and discusses the application of pyrrole sulfonic acids and their derivatives, particularly in the realm of enzyme inhibition.

Introduction: The Transformative Power of the Sulfonic Acid Group

Pyrrole, a five-membered aromatic heterocycle, is inherently electron-rich, making it highly susceptible to electrophilic attack.[3] This reactivity, while synthetically useful, can also lead to instability, particularly in acidic conditions where polymerization is a common side reaction.[4] The introduction of a sulfonic acid group fundamentally transforms the electronic landscape of the pyrrole ring. The -SO₃H group is a potent electron-withdrawing group, acting through both inductive and resonance effects.[3] This electronic perturbation has several significant consequences:

-

Ring Deactivation: The pyrrole ring becomes significantly less nucleophilic, and therefore less reactive towards electrophiles, enhancing its stability.[3]

-

Increased Acidity and Solubility: The sulfonic acid functionality imparts strong acidic properties and increases the water solubility of the pyrrole molecule.[3]

-

Altered Regioselectivity: The directing influence of the sulfonic acid group dictates the position of subsequent electrophilic substitutions.[3]

-

Steric Hindrance: The bulk of the -SO₃H group sterically hinders reactions at adjacent positions on the pyrrole ring.[3]

These combined effects make pyrrole sulfonic acids valuable intermediates in the synthesis of complex, polysubstituted pyrroles with tailored properties for various applications, including pharmaceuticals and advanced materials.[3]

Electronic Effects: A Quantitative and Qualitative Perspective

The electronic influence of the sulfonic acid group is paramount in understanding the modified reactivity of the pyrrole ring.

Inductive and Resonance Effects

Impact on Acidity and Basicity

Pyrrole itself is a very weak base, with the conjugate acid having a pKa of approximately -3.8.[6] It is also a weak acid, with the N-H proton having a pKa of about 17.5.[6] The introduction of the strongly acidic sulfonic acid group dominates the acid-base properties of the molecule. While a specific pKa for pyrrole-2-sulfonic acid is not widely reported, it is expected to be a strong acid, comparable to other aromatic sulfonic acids.

Reactivity in Electrophilic Aromatic Substitution

The powerful electron-withdrawing nature of the sulfonic acid group at the C2 position significantly deactivates the pyrrole ring towards electrophilic attack. However, substitution can still occur under forcing conditions. The deactivating effect is most pronounced at the positions ortho and para to the sulfonic acid group (C3 and C5). Consequently, electrophilic substitution on pyrrole-2-sulfonic acid is directed primarily to the C4 and C5 positions.[3] Due to the steric bulk of the -SO₃H group, attack at the C5 position is often favored over the C3 position.[3]

Steric Effects: The Role of Molecular Architecture

The spatial arrangement of the sulfonic acid group plays a crucial role in directing the outcome of chemical reactions.

Steric Hindrance in Substitution Reactions

The sulfonic acid group is sterically demanding. This bulkiness can impede the approach of reagents to the adjacent C3 position in pyrrole-2-sulfonic acid. This steric hindrance, combined with the electronic deactivation at this position, further reinforces the preference for electrophilic attack at the less hindered C4 and C5 positions.[3] The use of sulfonic acid as a "blocking group" in organic synthesis is a testament to its significant steric influence.[7] In this strategy, the para position of an aromatic ring is sulfonated to direct subsequent substitution to the ortho position, after which the sulfonic acid group is removed.[7]

Conformational Considerations

The orientation of the S-O bonds and the O-H bond of the sulfonic acid group relative to the pyrrole ring can influence intermolecular interactions and crystal packing. While specific crystallographic data for pyrrole-2-sulfonic acid is scarce, the tetrahedral geometry around the sulfur atom is a key structural feature.

Synthesis and Reactivity of Pyrrole Sulfonic Acids

The synthesis of pyrrole sulfonic acids and their subsequent transformations are key to harnessing their potential as chemical intermediates.

Synthesis of Pyrrole-2-sulfonic Acid

The most common method for the preparation of pyrrole-2-sulfonic acid is the direct sulfonation of pyrrole.[3] Due to the acid sensitivity of pyrrole, strong sulfonating agents like fuming sulfuric acid are generally avoided. The milder sulfur trioxide-pyridine complex (SO₃·py) is the reagent of choice.[8][9]

Experimental Protocol: Synthesis of Pyrrole-2-sulfonic Acid

Materials:

-

Pyrrole

-

Pyridine (anhydrous)

-

Sulfur trioxide (stabilized) or Sulfur trioxide-pyridine complex (commercial)

-

Toluene or Heptane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve freshly distilled pyrrole in anhydrous pyridine under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

If preparing the SO₃·py complex in situ, add sulfur trioxide dropwise to the cooled pyridine with vigorous stirring, ensuring the temperature does not exceed 10 °C. Alternatively, add a commercial SO₃·py complex portion-wise.

-

After the addition is complete, slowly warm the reaction mixture to 100 °C and maintain this temperature for several hours.[8]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature. The product may precipitate.

-

Filter the precipitate and wash with cold pyridine.

-

Remove residual pyridine by azeotropic distillation with toluene or heptane.[9]

-

Further purify the product by recrystallization or chromatography.[9]

Characterization:

-

¹H NMR: Expect distinct signals for the pyrrole ring protons (H3, H4, H5) and the N-H proton, with chemical shifts influenced by the electron-withdrawing -SO₃H group.[3]

-

¹³C NMR: Expect unique signals for each carbon atom of the pyrrole ring.

-

IR Spectroscopy: Look for characteristic S=O stretching vibrations in the range of 1350–1200 cm⁻¹.[3]

Regioselectivity of Sulfonation

While the sulfonation of pyrrole with the SO₃·py complex is often cited to produce the 2-sulfonic acid, some studies suggest that under certain conditions, the 3-sulfonic acid can be the major product.[10][11] Quantum chemical studies indicate that while the α-isomer of the intermediate σ-complex is kinetically less stable, it can be the thermodynamically favored product, leading to a predominance of the β-isomer (3-sulfonic acid) in the reaction mixture.[10] This highlights the importance of carefully controlled reaction conditions and thorough characterization of the product.

Subsequent Reactions

Pyrrole-2-sulfonic acid is a versatile intermediate. A key transformation is its conversion to pyrrole-2-sulfonyl chloride, typically using reagents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is a highly reactive electrophile that readily reacts with nucleophiles such as amines to form the corresponding sulfonamides.[3][12]

Diagram: Synthesis of Pyrrole-2-sulfonamides

Caption: Synthetic pathway from pyrrole to pyrrole-2-sulfonamides.

Spectroscopic Characterization

The structural elucidation of pyrrole sulfonic acids and their derivatives relies on a combination of spectroscopic techniques.

| Technique | Expected Observations for Pyrrole-2-sulfonic Acid | Information Gained |

| ¹H NMR | Distinct signals for the three pyrrole ring protons (H3, H4, H5) and the N-H proton. The electron-withdrawing -SO₃H group will cause a downfield shift of these protons compared to unsubstituted pyrrole.[3] | Confirms the structure and regiochemistry of sulfonation. |

| ¹³C NMR | Four distinct signals for the carbon atoms of the pyrrole ring. The carbon bearing the sulfonic acid group (C2) will be significantly shifted. | Provides further confirmation of the carbon skeleton and the position of the substituent. |

| FTIR | Strong absorption bands for the S=O stretching vibrations (around 1350–1200 cm⁻¹). A broad O-H stretch from the sulfonic acid group. An N-H stretching vibration (around 3222 cm⁻¹).[3] | Identifies the presence of the sulfonic acid functional group. |

| Mass Spectrometry | In negative ion mode (ESI-MS), a prominent peak for the deprotonated molecule [M-H]⁻ is expected. Fragmentation may show the loss of SO₂ or SO₃.[3] | Confirms the molecular weight of the compound. |

Applications in Drug Development: Pyrrole Sulfonamides as Carbonic Anhydrase Inhibitors

A significant application of pyrrole sulfonic acid chemistry is in the development of enzyme inhibitors, particularly for carbonic anhydrases (CAs).[3][12] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis, making them attractive targets for anticancer drug development.[13][14]

The sulfonamide moiety (-SO₂NH₂) is a well-established zinc-binding group that is crucial for the inhibitory activity of many CA inhibitors.[15] By incorporating a pyrrole scaffold, researchers can explore new chemical space and modulate the pharmacokinetic and pharmacodynamic properties of these inhibitors. Several studies have reported the synthesis of novel pyrrole- and pyrrolopyrimidine-based sulfonamides that exhibit potent and selective inhibition of tumor-associated CA isoforms in the nanomolar and even subnanomolar range.[13][14]

Diagram: General Structure of a Pyrrole-based Carbonic Anhydrase Inhibitor

Caption: Key pharmacophoric features of a pyrrole-based CA inhibitor.

Conclusion

The introduction of a sulfonic acid group onto the pyrrole ring is a powerful strategy for modulating its electronic and steric properties. The strong electron-withdrawing nature of the -SO₃H group deactivates the ring, enhances its stability, and directs subsequent electrophilic substitutions, while its steric bulk influences regioselectivity. These modifications have enabled the synthesis of a diverse range of functionalized pyrroles. The conversion of pyrrole sulfonic acids to sulfonamides has proven particularly fruitful in the field of medicinal chemistry, leading to the discovery of potent and selective carbonic anhydrase inhibitors with potential as anticancer agents. A thorough understanding of the interplay between the electronic and steric effects of the sulfonic acid group is crucial for the rational design and synthesis of novel pyrrole-based compounds for a wide array of scientific and therapeutic applications.

References

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Journal of the Serbian Chemical Society. [Link]

-

Alafeefy, A. M., et al. (2018). Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. Bioorganic & Medicinal Chemistry, 26(15), 4369-4377. [Link]

-

Abdel-Aziz, A. A., et al. (2014). Carbonic anhydrase inhibitors: Synthesis, molecular docking, cytotoxic and inhibition of the human carbonic anhydrase isoforms I, II, IX, XII with novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine and fused pyrrolopyrimidine moieties. Bioorganic & Medicinal Chemistry, 22(14), 3684-3695. [Link]

-

Ilies, M., et al. (2024). Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety. Journal of Medicinal Chemistry, 67(4), 2845-2863. [Link]

- Therapeutic Significance of Pyrrole in Drug Delivery. (2022). Journal of Pharmaceutical Sciences & Emerging Drugs. [URL not available]

-

Abas, F., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4983. [Link]

-

Belen'kii, L. I., Nesterov, I. D., & Chuvylkin, N. D. (2015). Quantum chemical studies of sulfonation of pyrrole with pyridine sulfur trioxide. Russian Chemical Bulletin, 64(6), 1337-1344. [Link]

- The Role of Pyrrole as a Pharmaceutical Intermediate. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [URL not available]

-

PubChem. (n.d.). 1H-pyrrole-2-sulphonic acid. National Center for Biotechnology Information. [Link]

-

Electrophilic Substitution & Reduction of Pyrrole. (2018, August 6). [Video]. YouTube. [Link]

-

Bekkum, H. van, Verkade, P. E., & Wepster, B. M. (1959). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). Recueil des Travaux Chimiques des Pays-Bas, 78(10), 815-850. [Link]

-

Pyrrole: Electrophilic Substitution Reactions Lecture 1. (2020, December 21). [Video]. YouTube. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Difference Between Electronic and Steric Effects. (2019, December 2). Pediaa.com. [Link]

-

Belen'kii, L. I., Kim, T. G., Suslov, I. A., & Chuvylkin, N. D. (2003). Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles. Arkivoc, 2003(5), 59-67. [Link]

- Steric and Electronic Effects in the Dimerization of Wanzlick Carbenes: The Alkyl Effect. (2007). European Journal of Organic Chemistry. [URL not available]

-

Revisit to the sulfonation of pyrroles: Is the sulfonation position correct? (2009). Tetrahedron Letters. [Link]

-

Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (2017). Scientific Reports. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Blocking Groups Sulfonic Acid. (2015, February 23). [Video]. YouTube. [Link]

-

Huggins, M. T., Butler, T., Barber, P., & Hunt, J. (2009). Synthesis and molecular recognition studies of pyrrole sulfonamides. Chemical Communications, (35), 5254–5256. [Link]

-

Pyrrole: Electrophilic Substitution Reactions Lecture 2. (2020, December 22). [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Pyrrole. [Link]

-

Wikipedia. (n.d.). Taft equation. [Link]

Sources

- 1. cris.biu.ac.il [cris.biu.ac.il]

- 2. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]

- 3. 1H-Pyrrole-2-sulfonic acid|84864-63-1|C4H5NO3S [benchchem.com]

- 4. 1H-pyrrole-2-sulphonic acid | C4H5NO3S | CID 3020184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. lifechempharma.com [lifechempharma.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbonic anhydrase inhibitors: Synthesis, molecular docking, cytotoxic and inhibition of the human carbonic anhydrase isoforms I, II, IX, XII with novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine and fused pyrrolopyrimidine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-Pyrrole-2-sulfonic acid (CAS 84864-63-1)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the properties, applications, and safety protocols associated with 1H-Pyrrole-2-sulfonic acid (CAS No. 84864-63-1). The information presented herein is synthesized from authoritative safety data and chemical literature to ensure accuracy and practical utility in a laboratory and development setting.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a five-membered pyrrole ring substituted with a sulfonic acid group.[1] This substitution is pivotal, as it profoundly influences the molecule's chemical behavior and physical properties. The presence of the strongly electron-withdrawing sulfonic acid moiety enhances the compound's acidity and water solubility.[1][2]

The molecular structure renders the pyrrole ring susceptible to specific electrophilic substitution reactions, positioning it as a versatile precursor for more complex, polysubstituted pyrrole derivatives.[2]

Chemical Structure:

Caption: First-aid workflow for exposure to this compound.

Storage and Disposal

Proper storage is essential for maintaining chemical integrity and ensuring safety.

-

Storage : Store the container tightly closed in a dry, cool, and well-ventilated place. [3]* Spill Response : Avoid dust formation. [3]Avoid substance contact. [4]Take up spilled material mechanically and place it in appropriate containers for disposal. [5]* Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.

Section 4: Conclusion

This compound (CAS 84864-63-1) is a compound of significant interest due to its versatile chemical nature, which makes it a valuable intermediate in organic synthesis, materials science, and medicinal chemistry. Its properties are largely dictated by the sulfonic acid group, which imparts high water solubility and acidity. However, its utility is matched by its hazardous properties, including skin, eye, and respiratory irritation, and its potential as a skin sensitizer. Professionals in research and development must approach this chemical with a comprehensive understanding of its characteristics and a strict adherence to the safety protocols outlined in this guide and its corresponding Safety Data Sheet.

References

-

2-Pyrrolesulfonic acid CAS NO.84864-63-1 . LookChem. Available at: [Link]

-

MATERIAL SAFETY DATA SHEET Pigment Orange 13 . Baoxu Chemical. Available at: [Link]

-

Ethyl trifluoroacetate - Wikipedia . Wikipedia. Available at: [Link]

-

Ethyl trifluoroacetate, 99% - Ottokemi . Ottokemi. Available at: [Link]

-

msds1 of Pigment Orange 13 Powder | PDF | Dangerous Goods - Scribd . Scribd. Available at: [Link]

-

1H-pyrrole-2-sulphonic acid - HENAN SUNLAKE ENTERPRISE CORPORATION . Sunlake Enterprise. Available at: [Link]

-

Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH . Carl Roth. Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity of 1H-Pyrrole-2-Sulfonic Acid in Electrophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1H-pyrrole-2-sulfonic acid in electrophilic substitution reactions. As a substituted pyrrole, its reactivity is a nuanced interplay of the inherent electron-rich nature of the pyrrole ring and the powerful deactivating and directing effects of the sulfonic acid group. This document elucidates the synthesis of this compound, explores the electronic and steric factors governing its reactivity, and details its behavior in key electrophilic substitution reactions, including halogenation and nitration. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing both theoretical understanding and practical insights into the chemical behavior of this versatile heterocyclic compound.

Introduction: The Dichotomy of Reactivity in Substituted Pyrroles

Pyrrole, a five-membered aromatic heterocycle, is renowned for its high reactivity towards electrophiles, a consequence of the nitrogen atom's lone pair of electrons participating in the π-system and increasing the electron density of the ring.[1] This heightened nucleophilicity makes electrophilic substitution the hallmark of pyrrole chemistry. However, the introduction of a substituent, particularly a strongly electron-withdrawing group like sulfonic acid, fundamentally alters this reactivity landscape.

The sulfonic acid group (-SO₃H) exerts a profound influence on the pyrrole ring through both inductive and resonance effects, significantly deactivating the ring towards electrophilic attack.[2] This deactivation presents both a challenge and an opportunity for synthetic chemists. While harsher reaction conditions may be necessary compared to unsubstituted pyrrole, the sulfonic acid group also imparts a distinct regiochemical control over subsequent substitution reactions. Understanding this interplay is crucial for the strategic functionalization of the pyrrole scaffold, a common motif in pharmaceuticals and functional materials.[2]

This guide will dissect the factors governing the reactivity of this compound, providing a framework for predicting and controlling the outcomes of its electrophilic substitution reactions.

Synthesis of this compound: A Matter of Regiochemical Consideration

The most widely cited method for the synthesis of this compound is the direct electrophilic sulfonation of pyrrole.[2] Due to the sensitivity of the pyrrole ring to strong acids, which can induce polymerization, the reaction is typically carried out using a milder sulfonating agent, the sulfur trioxide-pyridine complex (SO₃·py).[2][3]

Standard Protocol for Sulfonation of Pyrrole

The reaction is generally performed by treating pyrrole with the SO₃·py complex in a pyridine medium at elevated temperatures, often around 100°C.[4] Pyridine serves as both a solvent and a base to neutralize the acidic byproducts.

A Note on Regiochemistry: While many sources report the formation of the 2-sulfonic acid isomer under these conditions, some research indicates that the 3-sulfonated pyrrole may be the major product. This discrepancy highlights the importance of rigorous product characterization to confirm the regiochemistry of the sulfonic acid group. For the purposes of this guide, we will proceed with the understanding that this compound can be synthesized and isolated, and we will explore its subsequent reactivity.

The Influence of the Sulfonic Acid Group on Electrophilic Substitution

The reactivity and regioselectivity of electrophilic substitution on this compound are dictated by a combination of electronic and steric effects imposed by the -SO₃H group at the C2 position.

Electronic Effects: Deactivation of the Pyrrole Ring

The sulfonic acid group is a potent electron-withdrawing group. This property significantly reduces the electron density of the pyrrole ring, making it less nucleophilic and, consequently, less reactive towards electrophiles compared to the parent pyrrole molecule.[2] This deactivation necessitates more forcing conditions for electrophilic substitution reactions to proceed at a reasonable rate.

Directing Effects and Regioselectivity

Despite the overall deactivation, the sulfonic acid group directs incoming electrophiles to specific positions on the pyrrole ring. The strong electron-withdrawing nature of the -SO₃H group at C2 renders the C3 and C5 positions the least deactivated (or the most 'activated' relative to other positions) towards electrophilic attack.[2]

The general order of reactivity for the available positions on the this compound ring towards electrophiles is:

C5 > C4 > C3

Attack at the C5 position is generally favored over the C3 position due to steric hindrance from the bulky sulfonic acid group at the adjacent C2 position.[2] The C4 position is also a potential site for substitution, and the specific regiochemical outcome can be influenced by the nature of the electrophile and the reaction conditions.

Caption: Logical relationship of electrophilic attack on this compound.

Key Electrophilic Substitution Reactions of this compound

Despite the deactivation of the ring, this compound can undergo a variety of electrophilic substitution reactions. The following sections detail the outcomes of some of the most synthetically relevant transformations.

Nitration

Nitration of this compound with a mixture of nitric acid and sulfuric acid leads to the introduction of a nitro group (-NO₂) primarily at the C5 position.[2] The strong electron-withdrawing nature of the nitro group further deactivates the ring, making subsequent nitration difficult.

Reaction: this compound + HNO₃/H₂SO₄ → 5-nitro-1H-pyrrole-2-sulfonic acid

Caption: Workflow for the nitration of this compound.

Halogenation